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Compound of Interest

Compound Name: quin-C7

Cat. No.: B15606019 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quin-C7 is a synthetic, small-molecule, and orally active antagonist of the Formyl Peptide

Receptor 2 (FPR2), also known as ALX or FPRL1.[1][2] As a member of the quinazolinone

derivative family, quin-C7 functions as a pure antagonist, distinguishing it from related

compounds like Quin-C1, which acts as an agonist.[2] Its primary characterized activity is the

inhibition of inflammatory responses mediated by the FPR2/ALX receptor, making it a valuable

tool for research in immunology, inflammation, and drug development, particularly for

conditions like inflammatory bowel disease.[1][2] These notes provide a detailed guide for the

application of quin-C7 in primary cell cultures, focusing on its mechanism, relevant protocols,

and data interpretation.

Mechanism of Action

Quin-C7 exerts its effects by competitively binding to the G-protein coupled receptor

FPR2/ALX.[2] This receptor is primarily expressed on myeloid cells, such as neutrophils and

monocytes, and plays a crucial role in chemotaxis and the inflammatory cascade.[2] Agonists

for FPR2/ALX (e.g., Lipoxin A4, WKYMVm, Quin-C1) typically induce a signaling cascade

involving G-protein activation, leading to downstream effects like calcium mobilization and the

phosphorylation of kinases in the MAP kinase pathway, such as Extracellular signal-Regulated

Kinase (ERK) and JNK.[2]
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Quin-C7 blocks these agonist-induced events.[2] Studies have demonstrated that it effectively

inhibits calcium mobilization, chemotaxis, and degranulation in FPR2-expressing cells.[2][3]

Furthermore, it suppresses the phosphorylation of ERK, a key step in the signal transduction

pathway.[2] Docking studies suggest that a hydroxyl group in quin-C7's structure alters its

binding mode to FPR2 compared to agonists, preventing the receptor's activation.[3]
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Caption: quin-C7 signaling pathway.

Quantitative Data
The following table summarizes the known quantitative parameters for quin-C7 activity.

Researchers should use these values as a reference for designing experiments, particularly for

dose-response studies in primary cell cultures.
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Parameter Value Species/Model Description Reference

Ki 6.7 µM Human

Binding affinity

for the

FPR2/ALX

receptor.

[3]

ED50 2.2110 mg/kg Mouse

Effective dose for

50%

symptomatic

improvement in a

DSS-induced

colitis model

(oral

administration).

[2]

Experimental Protocols
The following protocols provide a framework for using quin-C7 in primary cell cultures. The

primary cell types of interest are those expressing FPR2/ALX, such as neutrophils, monocytes,

and macrophages.

1. Preparation of quin-C7 Stock Solution

Reagent: quin-C7 powder.

Solvent: Dimethyl sulfoxide (DMSO).

Procedure:

Briefly centrifuge the vial of quin-C7 powder to ensure all contents are at the bottom.

Prepare a 10 mM stock solution by dissolving the powder in high-quality, sterile DMSO.

For example, for 1 mg of quin-C7 (Molecular Weight: ~459.5 g/mol ), add 217.6 µL of

DMSO.

Vortex thoroughly until the solution is clear.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw

cycles.

Storage: Store the stock solution aliquots at -20°C for short-term (up to 1 month) or -80°C for

long-term (up to 6 months) storage.[1]

2. General Protocol for Treatment of Primary Myeloid Cells

This protocol provides a general workflow. Specific details such as cell density and media will

need to be optimized for the particular primary cell type.

Materials:

Isolated primary cells (e.g., human peripheral blood mononuclear cells (PBMCs) or

neutrophils).

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

quin-C7 stock solution (10 mM in DMSO).

FPR2/ALX agonist (e.g., WKYMVm) for stimulation.

Vehicle control (DMSO).

Multi-well cell culture plates.

Procedure:

Cell Seeding: Seed the primary cells in a multi-well plate at a predetermined density. Allow

cells to acclimate for 2-4 hours before treatment.

Preparation of Working Solutions: Prepare serial dilutions of quin-C7 in culture medium

from the 10 mM stock. A typical final concentration range for initial experiments is 1 µM to

20 µM. Also, prepare a working solution of the FPR2 agonist.

Vehicle Control: In designated wells, add an equivalent volume of DMSO diluted in media

to match the highest concentration of DMSO used in the quin-C7 treatment wells.
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quin-C7 Pre-incubation: Add the diluted quin-C7 solutions to the appropriate wells.

Incubate for 30-60 minutes at 37°C to allow the antagonist to bind to the receptors.

Agonist Stimulation: Following pre-incubation, add the FPR2 agonist to the wells (except

for the negative control wells).

Incubation: Incubate the plate for the desired duration, which will depend on the

downstream assay (e.g., 15-30 minutes for phosphorylation studies, several hours for

chemotaxis assays).

Downstream Analysis: Proceed with the relevant functional assay to measure the

inhibitory effect of quin-C7.

3. Recommended Downstream Assays

Calcium Mobilization Assay:

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

according to the manufacturer's instructions.

Pre-treat the cells with various concentrations of quin-C7 or vehicle.

Measure the baseline fluorescence using a plate reader or microscope.

Inject the FPR2 agonist and immediately record the change in fluorescence over time.

The inhibitory effect of quin-C7 is quantified by the reduction in the agonist-induced

fluorescence peak.

Chemotaxis Assay:

Use a Boyden chamber or similar transwell system with a chemoattractant (FPR2 agonist)

in the lower chamber.

Pre-treat primary cells with quin-C7 or vehicle.

Place the treated cells in the upper chamber of the transwell system.
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Incubate for a sufficient time to allow cell migration (e.g., 1-3 hours).

Quantify the number of cells that have migrated to the lower chamber by cell counting or

staining.

Western Blot for ERK Phosphorylation:

Following treatment and stimulation as described in the general protocol, lyse the cells

immediately with ice-cold lysis buffer containing protease and phosphatase inhibitors.

Determine protein concentration using a BCA or Bradford assay.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total

ERK.

Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the

bands.

Quantify band intensity to determine the ratio of p-ERK to total ERK, which indicates the

level of pathway activation.[2]

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

quin-C7 in primary cell cultures.
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Caption: General experimental workflow for quin-C7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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